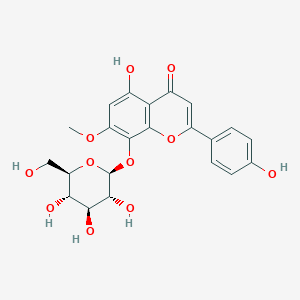

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside

Description

Natural Occurrence and Phylogenetic Distribution in Medicinal Plants

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside has been conclusively identified in rhizomes of Iris pseudopumila, where it co-occurs with structurally related isoflavonoids such as irilone derivatives and isoscutellarein glycosides. Chromatographic profiling of Iris spp. rhizomes reveals this compound’s presence correlates with clades producing 8-O-glycosylated flavones, contrasting with I. germanica and I. pallida, which preferentially accumulate C-glycosides like 4′-O-methylapigenin 6-C-hexoside. In Andrographis paniculata, preliminary metabolic surveys detect analogous 7-methoxyflavone glycosides, though structural confirmation of this specific compound requires further investigation.

Table 1: Comparative phytochemical profiles of Iris species

The compound’s restricted distribution within select Iris lineages suggests evolutionary specialization in flavonoid biosynthesis pathways, potentially linked to environmental adaptation mechanisms.

Taxonomic Significance in Iris pseudopumila and Andrographis paniculata Chemotaxonomy

In Iris pseudopumila, the consistent presence of this compound provides a definitive chemotaxonomic marker distinguishing it from sympatric Iris species. Ultra-high-performance liquid chromatography (UHPLC-HRMS/MS) analyses demonstrate this compound constitutes 2.1–3.7% of total methanolic rhizome extracts, alongside diagnostic isoflavonoids like iriskumaon and germanasim B. This profile contrasts sharply with I. pseudacorus, which accumulates hydroxycinnamic acids (6.5% dry weight) rather than methoxylated flavones.

Within Andrographis paniculata, while diterpenoids like andrographolide dominate phytochemical profiles, the tentative identification of 7-methoxyflavone glycosides in aerial parts suggests shared biosynthetic machinery with Iris species. However, the absence of 8-O-glucosylation in characterized Andrographis flavonoids implies convergent evolution of methoxylation rather than direct phylogenetic relatedness.

Evolutionary Implications of Flavonoid Glycosylation Patterns

The 8-O-glucosylation of 5,8,4'-trihydroxy-7-methoxyflavone represents an evolutionary innovation enhancing membrane permeability and oxidative stability compared to non-glycosylated analogs. Molecular dynamics simulations predict the 8-O-glucoside moiety induces a planar flavonoid conformation, optimizing interactions with plant ATP-binding cassette transporters for vacuolar sequestration. This modification likely arose through neofunctionalization of uridine diphosphate (UDP)-glucosyltransferases, enzymes previously implicated in C-glycoside biosynthesis in Iris germanica.

Key evolutionary drivers for 8-O-glycosylation:

- Ecological stress adaptation : Glycosylation protects the aglycone from UV photodegradation, critical in high-altitude Iris habitats.

- Pollinator interactions : Methoxylated flavone glycosides influence floral pigmentation gradients, mediating pollinator specificity in Iris species.

- Pathogen resistance : The 8-O-glucoside derivative demonstrates enhanced fungal membrane disruption compared to C-glycosides in in vitro assays.

Properties

Molecular Formula |

C22H22O11 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1 |

InChI Key |

VEFXIXFPSFIBMM-LNBCOLIQSA-N |

Isomeric SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside typically involves the glycosylation of 5,8,4’-Trihydroxy-7-methoxyflavone. This process can be achieved through various methods, including enzymatic glycosylation or chemical glycosylation using glycosyl donors and catalysts .

Industrial Production Methods: : Industrial production of this compound often involves the extraction from natural sources, such as plants belonging to the Acanthaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside .

Scientific Research Applications

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid found in Andrographis paniculata herbs . Flavonoids exhibit a wide range of biological activities, and research suggests potential applications of this compound in various scientific fields .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, research on related flavonoids provides insight into potential uses:

- Diosmetin This flavonoid, present in citrus plants, has demonstrated potential in treating various disorders, including acting as an anti-inflammatory and immunomodulatory agent . Studies show diosmetin may have anti-proliferative and anti-inflammatory effects, as well as the ability to induce cell apoptosis and cell cycle arrest in liver cancer . It has also been shown to suppress neuronal apoptosis and inflammation .

- Flavonoid glycosides from Oryza sativa Several flavonoid glycosides isolated from Oryza sativa have demonstrated significant inhibitory activity on weed seed germination . Some have also exhibited cytotoxicity .

- Naringenin derivatives Naringenin derivatives have been identified as having relaxation effects .

Mechanism of Action

The mechanism of action of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation . For example, it inhibits the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Implications

The biological activity of flavonoid glycosides depends on their substitution patterns and glycosylation type (C- vs. O-glycosides). Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Flavonoid Derivatives

Impact of Glycosylation Type and Position

Substituent Patterns and Bioactivity

- Methoxy vs. Hydroxyl Groups : Isothymusin 8-O-glucoside (6,7-diOMe) is more hydrophobic than the target compound (7-OMe), likely influencing its subcellular localization in plants .

- Vasodilation Activity: The aglycone 5,8,4′-TriOH-3,7-diOMe flavone demonstrated vasodilatory effects via the NO/cGMP pathway, suggesting that glycosylation (as in the target compound) may modulate such activity .

- Enzyme Inhibition : The 2'-OH in 5,8,2′-TriOH-7-OMe flavone correlates with α-glucosidase inhibition, whereas the 4'-OH in the target compound may favor different molecular interactions .

Biological Activity

5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (commonly referred to as trihydroxyflavone) is a flavonoid compound primarily isolated from the herb Andrographis paniculata. This compound has garnered attention for its potential biological activities, particularly in the realms of antioxidant defense, hepatoprotection, and anti-inflammatory effects. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C22H22O11

- Molecular Weight : 446.4 g/mol

- CAS Number : 710952-13-9

The structure of this compound features multiple hydroxyl groups and a methoxy group that contribute to its reactivity and biological properties.

Antioxidant Activity

This compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and enhance the activity of key antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) .

Assays Conducted :

- DPPH Assay : This method measures the ability of the compound to reduce DPPH radicals. Results indicated a high radical scavenging capacity.

- FRAP Assay : The ferric ion reducing antioxidant power assay showed that the compound effectively reduces ferric ions, further confirming its antioxidant potential .

Hepatoprotective Effects

Research indicates that this compound can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). In rat models of acute hepatic injury, administration of this flavonoid led to:

- A significant reduction in serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), markers of liver damage.

- An increase in serum albumin levels, indicating improved liver function .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antioxidant Activity | High scavenging activity against DPPH radicals |

| Hepatoprotection | Decreased ALT/AST levels; increased albumin levels |

| Enzyme Activation | Enhanced GSH-Px and SOD activities |

Case Studies

-

Hepatic Injury Model :

- In a controlled study involving rats exposed to CCl4, treatment with this compound resulted in marked improvements in liver histology and function compared to untreated controls .

- Comparative Analysis :

Future Directions

Further research is warranted to explore the following aspects:

- Clinical Trials : Investigating the efficacy of this compound in human subjects suffering from liver diseases.

- Mechanistic Studies : Elucidating the detailed molecular pathways through which this flavonoid exerts its protective effects.

- Synergistic Effects : Examining potential synergistic effects when combined with other natural compounds or pharmaceuticals.

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and characterizing 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside in plant extracts?

- Analytical Techniques : Use Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) for precise molecular weight determination and fragmentation pattern analysis (e.g., m/z 461.1110 observed in MS/MS spectra) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the glycosidic linkage at the 8-O position and distinguishing hydroxyl/methoxy group placements .

- Reference Standards : Cross-validate results with commercially available standards (e.g., CAS 710952-13-9) from reliable suppliers .

Q. What are the optimal extraction protocols for isolating this compound from natural sources?

- Solvent Systems : Ethanol-water (70–80% ethanol) mixtures are effective for polar flavonoid glycosides. Microwave-Assisted Extraction (MAE) enhances yield by disrupting plant cell walls while preserving glycosidic bonds .

- Purification : Followed by column chromatography (e.g., Sephadex LH-20) and preparative HPLC to isolate the target compound from co-eluting flavonoids (e.g., luteolin derivatives) .

Q. How can researchers design initial biological activity screens for this compound?

- Key Assays :

- Anti-inflammatory : Measure inhibition of IL-4 gene expression in T-helper 2 cells (e.g., IC₅₀ determination using qRT-PCR) .

- Antioxidant : DPPH/ABTS radical scavenging assays to evaluate free radical quenching capacity .

- Anticoagulant : Ex vivo platelet aggregation assays (e.g., using ADP/collagen-induced rat platelets) and thromboxane A₂ inhibition studies .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of this compound compared to its aglycone?

- Glycosylation Impact : The 8-O-glucoside moiety may reduce bioavailability compared to the aglycone (e.g., hydrangenol 8-O-glucoside vs. hydrangenol in STAT6 phosphorylation inhibition) .

- Experimental Design : Synthesize derivatives (e.g., acetylated or methylated analogs) and compare bioactivity using molecular docking to assess binding affinity to targets like α-amylase or STAT6 .

Q. How does this compound modulate signaling pathways in inflammatory or metabolic diseases?

- Mechanistic Studies :

- STAT6 Pathway : Use Western blotting to quantify phosphorylation levels in IL-4-stimulated HaCaT keratinocytes .

- Glucose Transport : Evaluate insulin-sensitizing effects via GLUT4 translocation assays in adipocytes .

Q. What are the challenges in resolving structural isomers or diastereomers of this compound?

- Chromatographic Separation : Optimize chiral columns (e.g., Chiralpak IC) for resolving 3R/3S dihydro isomers, which exhibit similar retention times in standard HPLC .

- Advanced NMR : Utilize 2D-NMR (e.g., NOESY, HSQC) to distinguish stereochemistry at the 3-position of dihydroflavonol analogs .

Q. How can metabolic stability and pharmacokinetics be assessed for this flavonoid glycoside?

- In Vitro Models : Incubate with liver microsomes or S9 fractions to study glucosidase-mediated hydrolysis and phase I/II metabolism .

- In Vivo Tracing : Radiolabel the glucoside (e.g., ¹⁴C at the glucose moiety) to track absorption and tissue distribution in rodent models .

Q. What experimental strategies address contradictory data on its bioactivity across studies?

- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify biphasic effects .

- Matrix Effects : Control for plant extract complexity by spiking pure compound into blank matrices to assess interference .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.